Enhanced MAO-B Inhibition Potency Compared to 3-Oxo-3-(quinoxalin-6-yl)propanenitrile
3-Oxo-3-(quinolin-6-yl)propanenitrile exhibits significantly more potent inhibition of recombinant human MAO-B compared to its quinoxaline analog [1]. The quinoline derivative achieves an IC50 of 3.80 nM, which is over 4400-fold more potent than the 17,000 nM IC50 observed for the quinoxaline-based compound [2].
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.80 nM |
| Comparator Or Baseline | 3-Oxo-3-(quinoxalin-6-yl)propanenitrile (IC50 = 17,000 nM) |
| Quantified Difference | 4,474-fold increase in potency for the target compound |
| Conditions | Recombinant human MAO-B, kynuramine substrate, 20 min incubation, fluorescence detection |
Why This Matters
This quantifiable difference in potency highlights the target compound's superior suitability for developing selective MAO-B inhibitors in neurological disease research.
- [1] BindingDB. BDBM50378564 CHEMBL145781. Affinity Data for 3-Oxo-3-(quinolin-6-yl)propanenitrile. Accessed via: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378564 View Source
- [2] BindingDB. BDBM50450822 CHEMBL4216610. Affinity Data for 3-Oxo-3-(quinoxalin-6-yl)propanenitrile. Accessed via: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
